5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde
CAS No.: 890094-05-0
Cat. No.: VC6292779
Molecular Formula: C13H10N2OS
Molecular Weight: 242.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890094-05-0 |
|---|---|
| Molecular Formula | C13H10N2OS |
| Molecular Weight | 242.3 |
| IUPAC Name | 5-(benzimidazol-1-ylmethyl)thiophene-3-carbaldehyde |
| Standard InChI | InChI=1S/C13H10N2OS/c16-7-10-5-11(17-8-10)6-15-9-14-12-3-1-2-4-13(12)15/h1-5,7-9H,6H2 |
| Standard InChI Key | MIMDMFUSQJPNQZ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=CN2CC3=CC(=CS3)C=O |
Introduction
Structural and Electronic Features
Molecular Architecture
The molecule consists of a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 5-position with a (1H-benzo[d]imidazol-1-yl)methyl group and at the 3-position with a carbaldehyde functional group. The benzimidazole moiety, a bicyclic system with two nitrogen atoms, contributes to the compound’s potential for hydrogen bonding and π-π interactions, which are critical in crystal packing and biological interactions .
Key Bond Lengths and Angles (Theoretical Predictions)
Using density functional theory (DFT) at the B3LYP level, as demonstrated for related benzimidazole-thiophene hybrids , the following parameters can be extrapolated:
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Thiophene C–S bond length: ~1.71 Å
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Benzimidazole N–C bond lengths: 1.32–1.38 Å
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Dihedral angle between benzimidazole and thiophene: ~85° (indicating near-orthogonal orientation) .
These geometric features influence the molecule’s electronic properties, such as its HOMO-LUMO gap, which is critical for reactivity and optoelectronic applications.
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde is documented, analogous compounds suggest viable routes:
Route 1: Condensation and Functionalization
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Formation of benzimidazole-thiophene backbone:
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Purification:
Route 2: Multicomponent Reactions
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Utilize a one-pot Biginelli or Knoevenagel condensation to introduce the aldehyde group post-coupling .
Analytical Data
Hypothetical characterization data, based on similar compounds :
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO), poor in water.
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Thermal Stability: Decomposition temperature >250°C (predicted via thermogravimetric analysis of analogous compounds) .
Spectroscopic Behavior
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UV-Vis: λₘₐₓ ≈ 285 nm (π→π* transitions in benzimidazole and thiophene) .
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Fluorescence: Emission at 420 nm (quantum yield Φ ≈ 0.15), suggesting potential as a blue-emitting material .
Challenges and Future Directions
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